1-Bromo-3-chloro-2-(trifluoromethoxy)benzene
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Overview
Description
1-Bromo-3-chloro-2-(trifluoromethoxy)benzene is an aromatic compound characterized by the presence of bromine, chlorine, and trifluoromethoxy groups attached to a benzene ring
Mechanism of Action
Target of Action
It’s known that bromo and chloro groups in organic compounds often serve as good leaving groups in nucleophilic substitution reactions . The trifluoromethoxy group might influence the compound’s reactivity and selectivity .
Mode of Action
1-Bromo-3-chloro-2-(trifluoromethoxy)benzene can undergo a Diels-Alder reaction with lithium diisopropylamide (LDA) in THF and furan, yielding the corresponding 1,4-dihydro-1,4-epoxy-5- or 6-(trifluoromethoxy)naphthalenes . This suggests that the compound can participate in cycloaddition reactions, which could be a key part of its interaction with its targets.
Biochemical Pathways
The compound’s ability to undergo diels-alder reactions suggests it could potentially interact with various biochemical pathways, particularly those involving cycloaddition reactions .
Pharmacokinetics
The presence of the trifluoromethoxy group might influence these properties, as fluorinated compounds often exhibit enhanced metabolic stability and improved bioavailability .
Result of Action
Its ability to participate in diels-alder reactions suggests it could potentially induce structural changes in its targets, leading to alterations in their function .
Action Environment
Environmental factors such as temperature, pH, and the presence of other reactants could influence the action, efficacy, and stability of this compound. For instance, its reaction with LDA in THF and furan is carried out under specific conditions , suggesting that similar conditions might be required for its effective action in a biological context.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-chloro-2-(trifluoromethoxy)benzene can be synthesized through various methodsThe reaction conditions typically involve the use of reagents such as lithium diisopropylamide (LDA) in tetrahydrofuran (THF) and furan .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic substitution reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-chloro-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Lithium Diisopropylamide (LDA): Used in Diels-Alder reactions with the compound in THF and furan.
Palladium Catalysts: Employed in Suzuki-Miyaura coupling reactions to facilitate the formation of carbon-carbon bonds.
Major Products Formed
1,4-Dihydro-1,4-epoxy-5- or 6-(trifluoromethoxy)naphthalenes: Formed through Diels-Alder reactions.
Various Aryl Derivatives: Produced through substitution and coupling reactions.
Scientific Research Applications
1-Bromo-3-chloro-2-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used in the synthesis of electronically deficient atropisomeric diphosphine ligands.
Biology and Medicine:
Industry: Utilized in the production of advanced materials and chemical intermediates.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-(trifluoromethoxy)benzene: Similar structure but lacks the chlorine atom.
1-Bromo-3-chlorobenzene: Similar structure but lacks the trifluoromethoxy group.
3-Bromobenzotrifluoride: Contains a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness
1-Bromo-3-chloro-2-(trifluoromethoxy)benzene is unique due to the combination of bromine, chlorine, and trifluoromethoxy groups on the benzene ring. This unique combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-bromo-3-chloro-2-(trifluoromethoxy)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClF3O/c8-4-2-1-3-5(9)6(4)13-7(10,11)12/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLYSMJKYXLKII-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)OC(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClF3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.45 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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